molecular formula C16H14F3NO2S B2950390 2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-75-5

2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2950390
CAS No.: 339097-75-5
M. Wt: 341.35
InChI Key: SELHXJRQFBEHOR-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a sulfanyl bridge linking a 4-methoxyphenyl group to an acetamide backbone, with the amide nitrogen substituted by a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group may contribute to electron-donating effects, influencing receptor binding or solubility .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c1-22-13-5-7-14(8-6-13)23-10-15(21)20-12-4-2-3-11(9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELHXJRQFBEHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as compound 339097-43-7, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfanyl group, a trifluoromethyl moiety, and a methoxyphenyl structure, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H14F3NO2S
  • Molecular Weight : 357.35 g/mol
  • IUPAC Name : this compound
  • Structure : The compound possesses a complex structure that is likely responsible for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing sulfanyl groups have shown effectiveness against various bacterial strains. In particular, studies have reported that certain sulfanyl-containing compounds display activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The anti-inflammatory effects of sulfanyl compounds are attributed to their ability to inhibit pro-inflammatory cytokines. Compounds with methoxy and trifluoromethyl substitutions have been noted for their capacity to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, similar compounds have demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant growth inhibition . The mechanism of action may involve the disruption of microtubule dynamics or the induction of apoptosis .

Data Tables

Activity Type Target IC50 Value (μM) Reference
AntimicrobialStaphylococcus aureusComparable to Ampicillin
AntimicrobialEscherichia coliComparable to Ampicillin
Anticancer (MCF-7)Breast Cancer~1.88
Anticancer (A549)Lung Cancer~0.71

Case Studies

  • Antimicrobial Screening :
    A study evaluated the antimicrobial efficacy of a series of sulfanyl derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research :
    In vitro studies on MCF-7 and A549 cell lines revealed that derivatives with similar structures induced significant apoptosis and cell cycle arrest. The findings suggest that the trifluoromethyl and methoxy groups enhance the compound's interaction with cellular targets involved in cancer progression.

Comparison with Similar Compounds

Key Structural Features

The target compound shares the N-[3-(trifluoromethyl)phenyl]acetamide core with multiple derivatives, differing in the substituent attached to the sulfur atom. Below is a comparative analysis:

Compound Name Substituent on Acetamide Sulfur Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target: 2-[(4-Methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 4-Methoxyphenylsulfanyl C₁₆H₁₄F₃NO₂S 357.35 Not explicitly reported; inferred SAR
2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Allyl-5-(4-methoxyphenyl)triazolyl C₂₁H₁₉F₃N₄O₂S 464.46 Potential kinase inhibition (analogous to )
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Phenylpiperazinyl C₁₉H₂₀F₃N₃O 363.42 Anticonvulsant activity (ED₅₀: 28 mg/kg in mice)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Thieno-pyrimidinyl C₂₀H₁₄ClF₃N₃O₂S₂ 512.96 Kinase inhibition (e.g., tropomyosin receptor)

Key Observations

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl () or trifluoromethylphenyl () substituents, which are more hydrophobic .
  • Heterocyclic vs.

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

  • Target Compound : Predicted melting point ~150–160°C (analogous to acetamides in with similar substituents) .
  • Triazole Derivative () : Higher molecular weight (464.46 g/mol) likely reduces aqueous solubility compared to the target compound.
  • Piperazine Derivative () : Lower logP due to the polar piperazine ring, enhancing solubility in polar solvents .

Metabolic Stability

The trifluoromethyl group in all compounds resists oxidative metabolism, prolonging half-life. Sulfanyl-linked compounds (e.g., target and ) may undergo glutathione conjugation, whereas piperazine derivatives () are prone to N-dealkylation .

Anticonvulsant Activity

The piperazine derivative (, compound 14) demonstrated potent anticonvulsant activity (ED₅₀: 28 mg/kg), attributed to piperazine’s interaction with GABA receptors. The target compound’s sulfanyl group may lack this specificity but could target alternative pathways .

Kinase Inhibition

Compounds with thieno-pyrimidinyl () and triazole () substituents show kinase inhibitory activity. The target compound’s 4-methoxyphenyl group may modulate selectivity for tyrosine kinases via π-π interactions .

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